molecular formula C4H5NO2 B1315402 3-Isoxazolemethanol CAS No. 89102-73-8

3-Isoxazolemethanol

Cat. No.: B1315402
CAS No.: 89102-73-8
M. Wt: 99.09 g/mol
InChI Key: GBCAGXLDCTZCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isoxazolemethanol is a useful research compound. Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Isoxazolemethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of biologically active compounds, which may include interactions with enzymes such as glutaminase from Escherichia coli and troponin I from the human heart . These interactions are crucial for the compound’s role in facilitating organic synthesis reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause skin and eye irritation, respiratory irritation, and other cellular responses when inhaled or contacted . These effects highlight the compound’s potential impact on cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with enzymes and proteins can lead to significant biochemical changes, influencing various metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is stable at room temperature but should be stored in an airtight container to avoid degradation . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, providing insights into the compound’s temporal impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate certain biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as acute toxicity when ingested or inhaled . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in organic synthesis reactions. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell . This localization is crucial for the compound’s role in various biochemical and cellular processes.

Properties

IUPAC Name

1,2-oxazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-4-1-2-7-5-4/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCAGXLDCTZCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512619
Record name (1,2-Oxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89102-73-8
Record name (1,2-Oxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazol-3-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isoxazolemethanol
Reactant of Route 2
3-Isoxazolemethanol
Reactant of Route 3
3-Isoxazolemethanol
Reactant of Route 4
3-Isoxazolemethanol
Reactant of Route 5
Reactant of Route 5
3-Isoxazolemethanol
Reactant of Route 6
Reactant of Route 6
3-Isoxazolemethanol
Customer
Q & A

Q1: What is significant about the synthesis of α,5-dimethyl-3-isoxazolemethanol as described in the research?

A1: The research highlights the versatility of γ-hydroxyalkynyl ketones as valuable building blocks for creating diverse heterocyclic compounds, including α,5-dimethyl-3-isoxazolemethanol. The study demonstrates that the addition of hydrazoic acid to 5-hydroxy-hex-3-yne-2-one yields both 3-azido-2,5-dimethyl furan and α,5-dimethyl-3-isoxazolemethanol in a single step [, ]. This one-pot reaction offers a streamlined approach to synthesizing these valuable heterocyclic structures, potentially simplifying the production of compound libraries for drug discovery and materials science applications.

Q2: Beyond α,5-dimethyl-3-isoxazolemethanol, what other heterocycles are accessible through the methods described in the paper?

A2: The research showcases the synthesis of various heterocycles beyond α,5-dimethyl-3-isoxazolemethanol using γ-hydroxyalkynyl ketones as a starting point. For example, reacting (E)- and (Z)-bromoenediones (derived from readily available furans) with 1,1-dimethylhydrazine yields 1,3-dimethyl-5-acetylpyrazole [, ]. Additionally, reacting the same bromoenediones with sodium azide leads to the formation of 3-acetyl-5-methylisoxazole through a unique reaction pathway involving a (Z)-3-azido-3-hexene-2,5-dione intermediate [, ]. This highlights the broader applicability of these synthetic strategies for accessing a diverse range of valuable heterocyclic structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.